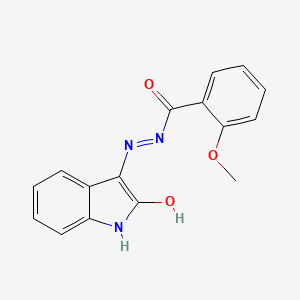
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonamide family of compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of bicarbonate ions. This inhibition can lead to a decrease in pH, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungal and bacterial strains, making it a promising candidate for the development of new antibiotics. It has also been shown to have anticancer properties, inhibiting the growth of certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide in lab experiments include its wide range of biological activities and its potential as a target for drug development. However, there are also limitations to its use. It can be difficult to obtain high purity samples of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide. One area of research is the development of new antibiotics based on its antifungal and antibacterial properties. Another area of research is the development of new anticancer drugs based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and to identify potential new targets for drug development.
Métodos De Síntesis
The synthesis of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide involves the reaction of benzylamine, ethylamine, and 1,2,4-triazole-5-thiol in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide with high efficiency.
Aplicaciones Científicas De Investigación
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, making it a promising target for drug development.
Propiedades
IUPAC Name |
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-15(8-10-6-4-3-5-7-10)18(16,17)11-12-9-13-14-11/h3-7,9H,2,8H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJROQEUAGGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)

![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

![(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid](/img/structure/B5685128.png)
![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)

![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5685186.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)